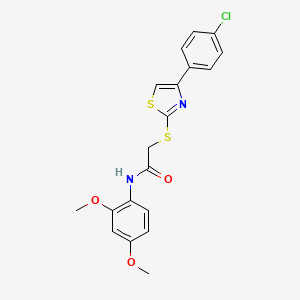

2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Description

This compound features a thiazole core substituted with a 4-chlorophenyl group at position 4, a thioether linkage at position 2, and an acetamide bridge connecting to a 2,4-dimethoxyphenyl moiety. Its structure combines electron-withdrawing (chlorophenyl) and electron-donating (dimethoxyphenyl) groups, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S2/c1-24-14-7-8-15(17(9-14)25-2)21-18(23)11-27-19-22-16(10-26-19)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJKSKYMCYLTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

Thioether Formation: The thiazole derivative is then reacted with 2,4-dimethoxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the thioether linkage.

Acetamide Formation: The final step involves the acylation of the thioether intermediate with acetic anhydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 368.9 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 2,4-dimethoxyphenyl groups enhances its pharmacological potential.

Biological Activities

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide have shown effectiveness against various bacterial strains. Studies have demonstrated that thiazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli due to their ability to disrupt bacterial cell wall synthesis .

2. Anticancer Potential

Thiazole derivatives are also being investigated for their anticancer properties. The compound has been tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, thiazole-based compounds have been linked to the inhibition of tumor growth through the modulation of signaling pathways involved in cell cycle regulation .

3. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. The compound has been evaluated in animal models for its efficacy in preventing seizures, demonstrating a potential role in treating epilepsy. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance anticonvulsant activity .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study published by MDPI, several thiazole derivatives were screened for antimicrobial activity against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

A research article detailed the effects of thiazole derivatives on cancer cell lines, highlighting their ability to induce apoptosis in HeLa cells (cervical cancer). The study found that specific substitutions on the thiazole ring significantly enhanced anticancer activity, suggesting a tailored approach to drug design .

Mechanism of Action

The mechanism of action of 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. This leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiazole Derivatives with Varying Substituents

*Calculated based on molecular formula.

Key Observations :

- Heterocyclic Extensions : Compounds like 11e () and 6 () incorporate triazole or coumarin moieties, which may confer distinct bioactivity (e.g., kinase or α-glucosidase inhibition) .

- Sulfonamide vs. Thioether : The thioether linkage in the target differs from sulfonamide groups in 9a (), which could alter metabolic stability or target binding .

Substituent-Driven Physicochemical Properties

- Melting Points: Derivatives with polar groups (e.g., sulfamoyl in 9a, ) exhibit higher melting points (135–137°C) compared to nonpolar analogs, suggesting stronger intermolecular forces . The target’s dimethoxyphenyl group may reduce crystallinity, though experimental data is lacking.

- Molecular Weight : The target (~434.91) falls within the range of bioactive thiazole derivatives (e.g., 410–578 g/mol), aligning with Lipinski’s rule for drug-likeness .

- Polarity : The 2,4-dimethoxyphenyl group likely increases hydrophilicity compared to purely aromatic (e.g., p-tolyl in ) or halogenated (e.g., 4-ClPh in ) substituents .

Biological Activity

The compound 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H14ClN3OS

- Molecular Weight : 334.87 g/mol

- CAS Number : 89335-12-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Inhibition of Enzymatic Activity : The thiazole moiety is known to inhibit specific enzymes, which can lead to anti-cancer effects.

- Antimicrobial Properties : The compound exhibits antibacterial activity against several strains, indicating potential use in treating infections.

- Antitumor Activity : Studies have shown that derivatives containing thiazole rings can induce apoptosis in cancer cells through various pathways.

Biological Activity Overview

Case Studies and Research Findings

-

Antitumor Activity

- A study demonstrated that the compound significantly inhibited the growth of A-431 and Jurkat cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin. The mechanism was linked to the interaction with Bcl-2 protein, promoting apoptosis through hydrophobic contacts and limited hydrogen bonding interactions .

- Antimicrobial Efficacy

- Enzyme Inhibition Studies

Q & A

Basic: What are the standard synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, starting with thiazole ring formation followed by acylation. Key steps include:

- Thiazole core synthesis : Cyclization of 4-(4-chlorophenyl)thiazol-2-amine with thioglycolic acid derivatives.

- Thioether linkage : Reaction of the thiazole intermediate with a thiol-containing reagent under basic conditions (e.g., K₂CO₃ in DMF) .

- Acylation : Coupling with 2,4-dimethoxyphenylamine using EDCI/HOBt as coupling agents in dichloromethane .

Optimal conditions include controlled temperatures (60–80°C), anhydrous solvents, and inert atmospheres to prevent oxidation .

Basic: Which spectroscopic and analytical methods are critical for structural confirmation?

Essential techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 2,4-positions on the phenyl ring) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₉H₁₈ClN₃O₃S₂; calc. 467.04 g/mol) .

- HPLC : Purity assessment (>95% for biological assays) .

Basic: What physicochemical properties (solubility, stability) are relevant for formulation in biological assays?

- Solubility : Poor aqueous solubility; requires DMSO or ethanol for stock solutions. Solubility in PBS (pH 7.4): <0.1 mg/mL .

- Stability : Stable at −20°C for >6 months. Degrades under strong acidic/basic conditions (hydrolysis of acetamide and thioether bonds) .

Basic: How is preliminary biological activity screened, and what targets are prioritized?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) against gram-positive bacteria (e.g., S. aureus) and fungi .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values reported in µM ranges .

- Target prioritization : Thiazole derivatives often target tubulin polymerization or kinase enzymes .

Advanced: How do structural modifications (e.g., substituents on thiazole or phenyl rings) affect bioactivity?

A SAR study comparing analogs reveals:

Advanced: What mechanistic insights explain contradictions in reported anticancer efficacy across studies?

Discrepancies arise from:

- Assay variability : Differences in cell line viability protocols (e.g., MTT vs. resazurin assays) .

- Metabolic interference : Methoxy groups may interact with cytochrome P450 enzymes, altering prodrug activation .

Resolution strategies include orthogonal assays (e.g., clonogenic survival) and metabolomic profiling .

Advanced: How can computational modeling guide target identification?

- Molecular docking : Prioritize targets (e.g., EGFR kinase) by simulating binding affinities to the thiazole-acetamide scaffold .

- MD simulations : Assess stability of compound-target complexes over 100-ns trajectories to validate docking results .

- ADMET prediction : Use tools like SwissADME to predict blood-brain barrier permeability (low) and hepatotoxicity (moderate) .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?

- Catalyst screening : Pd/C or Ni catalysts improve thioether coupling efficiency (>80% yield) .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for acylation steps .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) .

Advanced: How does the compound’s stability under physiological conditions impact in vivo studies?

- Plasma stability : Rapid degradation (<1 h in rat plasma) due to esterase activity; prodrug strategies (e.g., PEGylation) are recommended .

- pH-dependent hydrolysis : Stable at pH 5–7 but decomposes in gastric fluid (pH 2), limiting oral administration .

Advanced: What orthogonal assays validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., tubulin) by measuring thermal stabilization .

- Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment to assess dependency .

Advanced: How do crystallographic studies resolve ambiguities in molecular conformation?

- X-ray diffraction : Reveals planar thiazole ring and dihedral angle (~45°) between thiazole and dimethoxyphenyl groups, critical for docking .

- Polymorphism screening : Identifies stable crystalline forms for formulation .

Advanced: What metabolomic approaches identify off-target effects?

- LC-MS/MS profiling : Detects metabolite formation (e.g., demethylated products) in hepatocyte incubations .

- Pathway analysis : Enrichment of apoptosis-related pathways in transcriptomic data from treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.